molecular formula C9H15ClO B13868354 2-(1-Methylcyclohexyl)acetyl chloride

2-(1-Methylcyclohexyl)acetyl chloride

Cat. No.: B13868354
M. Wt: 174.67 g/mol
InChI Key: WFOKQMSNQXHNDB-UHFFFAOYSA-N
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Description

2-(1-Methylcyclohexyl)acetyl chloride is an organic compound belonging to the class of acyl chlorides. It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an acetyl chloride functional group. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Methylcyclohexyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(1-Methylcyclohexyl)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Another method involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reactions also convert the carboxylic acid group to an acyl chloride group, with the formation of phosphorus oxychloride (POCl3) as a by-product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of thionyl chloride in a continuous flow setup is particularly advantageous due to its efficiency and the ease of handling gaseous by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclohexyl)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    2-(1-Methylcyclohexyl)acetic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclohexyl)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclohexyl)acetyl chloride is unique due to the presence of the 1-methylcyclohexyl group, which imparts different steric and electronic properties compared to simpler acyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-(1-methylcyclohexyl)acetyl chloride

InChI

InChI=1S/C9H15ClO/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

WFOKQMSNQXHNDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CC(=O)Cl

Origin of Product

United States

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